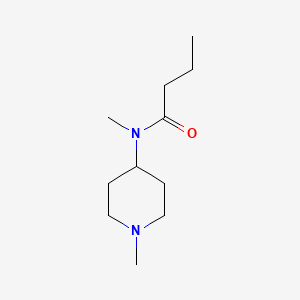
N-methyl-N-(1-methylpiperidin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methylpiperidin-4-yl)butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant properties. MPHP is a white crystalline powder that is soluble in water and has a molecular weight of 219.33 g/mol.
Mécanisme D'action
N-methyl-N-(1-methylpiperidin-4-yl)butanamide acts as a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This results in a feeling of euphoria and increased energy levels. N-methyl-N-(1-methylpiperidin-4-yl)butanamide also activates the adrenergic system, leading to an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in energy levels, euphoria, and improved mood. N-methyl-N-(1-methylpiperidin-4-yl)butanamide also activates the adrenergic system, leading to an increase in heart rate and blood pressure. Long-term use of N-methyl-N-(1-methylpiperidin-4-yl)butanamide can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of stimulants on the central nervous system. N-methyl-N-(1-methylpiperidin-4-yl)butanamide has also been used as a tool to study the mechanisms of addiction and drug abuse. However, there are also limitations to the use of N-methyl-N-(1-methylpiperidin-4-yl)butanamide in lab experiments. It is a designer drug that is not well understood, and its long-term effects are not known. N-methyl-N-(1-methylpiperidin-4-yl)butanamide is also highly addictive and can lead to tolerance and dependence.
Orientations Futures
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)butanamide. One area of interest is the development of new drugs that target the dopamine transporter, which could lead to the development of more effective treatments for addiction and drug abuse. Another area of interest is the investigation of the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)butanamide on the brain and behavior. Further research is needed to understand the mechanisms of action of N-methyl-N-(1-methylpiperidin-4-yl)butanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)butanamide involves the reaction of 4-methylpiperidine with 4-chlorobutyronitrile, followed by reduction with lithium aluminum hydride. The resulting product is then subjected to N-methylation using methyl iodide. The final product is obtained through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the effects of stimulants on the central nervous system. N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, reward, and motivation. N-methyl-N-(1-methylpiperidin-4-yl)butanamide has also been used to study the mechanisms of addiction and drug abuse.
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-11(14)13(3)10-6-8-12(2)9-7-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSFPVBXBLLBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
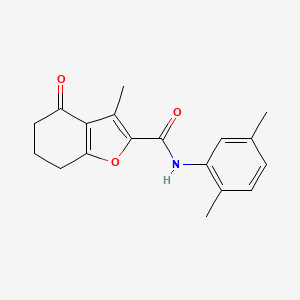
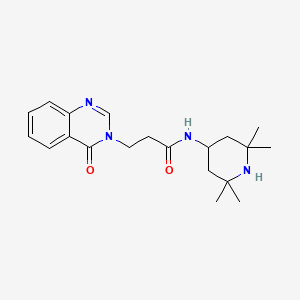
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
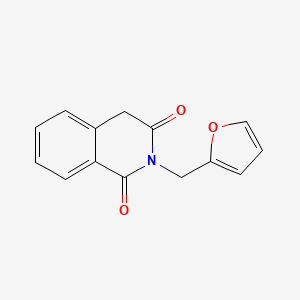
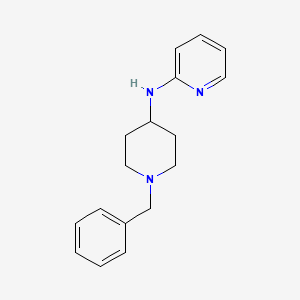
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)